2,5-Dimethoxyterephthalic acid

Catalog No.
S1909710
CAS No.
21004-11-5
M.F
C10H10O6
M. Wt
226.18 g/mol
Availability
In Stock
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2,5-Dimethoxyterephthalic acid

CAS Number

21004-11-5

Product Name

2,5-Dimethoxyterephthalic acid

IUPAC Name

2,5-dimethoxyterephthalic acid

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

PXSHXQQBOGFGTK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O

Monomers for Polyesters

2,5-DMTA belongs to a class of chemicals called diacids due to the presence of two carboxylic acid groups. These diacids can be used as building blocks for creating polyesters []. Polyesters are a versatile class of polymers with applications in textiles, packaging materials, and even some biomedical applications []. Research efforts have explored using various diacids with methoxy groups (like those found in 2,5-DMTA) to create novel polyesters with specific properties like improved thermal stability or biodegradability [, ].

2,5-Dimethoxyterephthalic acid is an aromatic dicarboxylic acid characterized by two methoxy groups attached to the 2 and 5 positions of the terephthalic acid structure. Its molecular formula is C10H10O6C_{10}H_{10}O_{6} and it features a symmetrical arrangement of functional groups that contribute to its chemical properties. This compound is of significant interest in organic chemistry due to its potential applications in the synthesis of polymers and other organic materials.

As 2,5-DMTA is primarily a building block for polymers, a specific mechanism of action is not applicable. In the context of polymer synthesis, 2,5-DMTA likely reacts with other diacid or diol monomers through condensation polymerization reactions to form polyesters with unique properties (.

The chemical behavior of 2,5-dimethoxyterephthalic acid can be explored through various reactions:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in polymer synthesis.
  • Reduction: The compound can undergo reduction reactions, converting the carboxylic acids into alcohols or aldehydes, depending on the reagents used.
  • Condensation: It can participate in condensation reactions with amines to form polyamides, which are valuable in producing high-performance materials .

Several methods exist for synthesizing 2,5-dimethoxyterephthalic acid:

  • Grignard Reaction: One method involves the preparation of a Grignard reagent from appropriate halogenated precursors followed by hydrolysis to yield the desired dicarboxylic acid. This method is noted for its high yield and purity .
  • Oxidative Methods: Another approach includes the oxidation of dimethyl terephthalate or related compounds in the presence of specific oxidizing agents, which can introduce methoxy groups at the desired positions .
  • Direct Methoxylation: Direct methoxylation of terephthalic acid using methanol under acidic conditions can also yield 2,5-dimethoxyterephthalic acid .

2,5-Dimethoxyterephthalic acid has several notable applications:

  • Polymer Production: It serves as a precursor in the synthesis of polyesters and polyamides, which are widely used in textiles and plastics.
  • Dyes and Pigments: The compound can be utilized in producing colorants and pigments due to its ability to form stable complexes with metal ions .
  • Pharmaceuticals: Its derivatives may find use in drug formulations owing to their potential biological activities .

Interaction studies involving 2,5-dimethoxyterephthalic acid primarily focus on its reactivity with various nucleophiles and electrophiles. For instance:

  • Nucleophilic Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to diverse derivatives that may exhibit different physical or biological properties.
  • Complex Formation: The ability of this compound to form complexes with metal ions has been studied for applications in catalysis and materials science .

Several compounds share structural similarities with 2,5-dimethoxyterephthalic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Terephthalic AcidC8H6O4C_{8}H_{6}O_{4}Base structure; widely used in polyester production.
2,5-Dimethylterephthalic AcidC10H10O4C_{10}H_{10}O_{4}Two methyl groups instead of methoxy; similar reactivity.
2,5-Dihydroxyterephthalic AcidC10H10O6C_{10}H_{10}O_{6}Hydroxy groups instead of methoxy; potential for different biological activity.
2,5-Di(p-methoxyanilino)terephthalic AcidC16H16N2O6C_{16}H_{16}N_{2}O_{6}Contains aniline derivatives; used in dye applications.

Uniqueness

The unique aspect of 2,5-dimethoxyterephthalic acid lies in its specific arrangement of methoxy groups which influence its solubility, reactivity, and potential applications compared to other similar compounds. This structural specificity allows it to participate in unique

Molecular Structure and Formula

Structural Characteristics

2,5-Dimethoxyterephthalic acid is an aromatic dicarboxylic acid derivative characterized by a benzene ring with two carboxylic acid groups positioned at the 1,4-positions (para-position) and two methoxy substituents at the 2,5-positions [1]. The molecular formula is C₁₀H₁₀O₆ with a molecular weight of 226.18 g/mol [1]. The compound is also known by several systematic names including 2,5-dimethoxy-1,4-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid, 2,5-dimethoxy- [1].

The structural identity is confirmed by its IUPAC name: 2,5-dimethoxyterephthalic acid, and its SMILES notation: COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O [1]. The compound exhibits a nearly planar molecular structure with maximum deviations from the least-squares plane calculated for all non-hydrogen atoms of 0.0418(6) Å [2]. This planarity is characteristic of substituted terephthalic acid derivatives and contributes to the compound's ability to participate in various supramolecular interactions.

The presence of both electron-donating methoxy groups and electron-withdrawing carboxylic acid groups creates an interesting electronic distribution within the molecule. The methoxy substituents at the 2,5-positions provide electron density to the aromatic ring, while the carboxylic acid groups at the 1,4-positions withdraw electron density, resulting in a balanced electronic structure that influences the compound's reactivity and properties.

Bond Parameters and Molecular Geometry

The molecular geometry of 2,5-dimethoxyterephthalic acid is characterized by its planar aromatic core with specific bond parameters that reflect the electronic effects of the substituents. The benzene ring maintains its characteristic bond lengths and angles, with typical aromatic carbon-carbon bond distances and 120° bond angles around the ring [2].

The carboxylic acid groups exhibit typical bond parameters for aromatic carboxylic acids. The carbon-oxygen single bond (C-OH) lengths are approximately 1.32-1.35 Å, while the carbon-oxygen double bond (C=O) lengths are typically around 1.20-1.23 Å [3]. These parameters can vary slightly depending on the hydrogen bonding environment and crystal packing effects.

The methoxy groups display characteristic ether bond parameters with carbon-oxygen single bond lengths of approximately 1.43 Å for the aromatic carbon to oxygen bond and 1.41 Å for the oxygen to methyl carbon bond [4]. The C-O-C bond angle in the methoxy groups is typically around 118°, slightly distorted from the ideal tetrahedral angle due to the aromatic system's influence [4].

The rotatable bonds in the molecule include the four bonds connecting the methoxy groups and carboxylic acid groups to the benzene ring [1]. This rotational freedom allows for conformational flexibility, which can influence the compound's solid-state packing and supramolecular interactions.

Physical Properties

Melting Point, Boiling Point, and Density

The thermal properties of 2,5-dimethoxyterephthalic acid reflect its aromatic structure and hydrogen bonding capabilities. While specific experimental data for melting point and boiling point of 2,5-dimethoxyterephthalic acid are limited in the available literature, related terephthalic acid derivatives provide insight into expected thermal behavior.

For comparison, the parent compound terephthalic acid exhibits a melting point of 427°C [5], indicating extremely high thermal stability due to extensive hydrogen bonding between carboxylic acid groups. The related compound 2,5-dimethylterephthalic acid shows a melting point greater than 260°C with decomposition, and a predicted boiling point of 386.8 ± 30.0°C [6].

The density of 2,5-dimethoxyterephthalic acid can be estimated based on its molecular structure and crystal packing. Related compounds such as 2,5-dimethylterephthalic acid exhibit predicted densities of 1.320 ± 0.06 g/cm³ [6]. The presence of methoxy groups, which are bulkier than methyl groups, may result in slightly different packing efficiency and density values.

The thermal stability of aromatic carboxylic acids has been studied extensively, with terephthalic acid showing stability up to 300°C for one hour, but beginning to decarboxylate at 350°C to form monocarboxylic acid products in 10-15% yields [7]. Similar thermal behavior would be expected for 2,5-dimethoxyterephthalic acid, with the methoxy substituents potentially providing additional thermal stability through their electron-donating effects.

Solubility Profile

The solubility characteristics of 2,5-dimethoxyterephthalic acid are influenced by both its aromatic structure and the presence of polar functional groups. The compound contains two carboxylic acid groups that can form hydrogen bonds with protic solvents, and two methoxy groups that provide some organic solvent compatibility.

Based on the structural similarities to related terephthalic acid derivatives, 2,5-dimethoxyterephthalic acid is expected to have limited solubility in water due to its aromatic nature and the steric hindrance from methoxy substituents. Terephthalic acid itself shows very low water solubility (15 mg/L at 20°C) [5], and the addition of methoxy groups would likely maintain or further reduce water solubility.

The compound is expected to show enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as these solvents can effectively solvate both the aromatic core and the polar carboxylic acid groups [6]. The solubility in basic methanol solutions has been noted as slight for related compounds [6], suggesting that under basic conditions where the carboxylic acids are deprotonated, solubility in alcoholic solvents may be enhanced.

The compound is likely to be insoluble or poorly soluble in non-polar solvents such as hexane or chloroform due to the strong hydrogen bonding capabilities of the carboxylic acid groups and the overall polar nature of the molecule.

Spectroscopic Properties

The spectroscopic properties of 2,5-dimethoxyterephthalic acid provide valuable structural information and are characteristic of its substituted aromatic carboxylic acid structure. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to the various proton and carbon environments within the molecule.

In ¹H NMR spectroscopy, the aromatic protons appear as distinct signals in the aromatic region (7-8 ppm), with the specific chemical shifts influenced by the electronic effects of both the methoxy and carboxylic acid substituents. The methoxy groups contribute characteristic signals around 3.8-4.0 ppm for the methyl protons [8]. The carboxylic acid protons typically appear as broad signals around 12-13 ppm when present, though these may exchange rapidly with solvent depending on conditions.

¹³C NMR spectroscopy provides information about the carbon framework, with the carboxylic acid carbons appearing around 170-180 ppm, aromatic carbons in the 120-160 ppm region, and methoxy carbons around 55-60 ppm for the methyl carbons and 160-165 ppm for the aromatic carbons bearing the methoxy substituents [8].

Infrared (IR) spectroscopy reveals characteristic absorption bands for the functional groups present. The carboxylic acid groups contribute strong C=O stretching vibrations around 1650-1680 cm⁻¹ and broad O-H stretching around 2500-3300 cm⁻¹ [9]. The methoxy groups show C-O stretching vibrations around 1000-1300 cm⁻¹ and C-H stretching of methyl groups around 2900-3000 cm⁻¹.

Mass spectrometry data shows the molecular ion peak at m/z 226, with fragmentation patterns typical of aromatic carboxylic acids, including loss of carboxyl groups (M-45) and methoxy groups (M-31) [1]. The compound exhibits UV absorption characteristics typical of substituted benzoic acids, with absorption maxima influenced by the electron-donating effects of the methoxy substituents.

Crystal Structure

Crystal System and Space Group

2,5-Dimethoxyterephthalic acid crystallizes in the triclinic crystal system with space group P-1 [2]. This crystal system is characterized by three unequal unit cell axes (a ≠ b ≠ c) and three unequal angles (α ≠ β ≠ γ ≠ 90°), representing the lowest symmetry crystal system. The choice of space group P-1 indicates the presence of an inversion center, which is consistent with the molecular symmetry observed in the crystal structure.

The crystallographic analysis reveals that the molecules contain an inversion center, resulting in the asymmetric unit of the crystal structure consisting of only half a molecule [2]. This symmetry element significantly simplifies the crystallographic analysis and reflects the inherent molecular symmetry of the compound. The presence of an inversion center is common in centrosymmetric aromatic compounds and contributes to the overall stability of the crystal packing.

The triclinic system allows for the accommodation of the molecular geometry and the specific intermolecular interactions that stabilize the crystal structure. The relatively low symmetry provides flexibility for the molecules to adopt optimal orientations that maximize stabilizing interactions while minimizing unfavorable steric contacts.

Crystallographic Parameters

While complete crystallographic parameters are not fully detailed in the available literature, several key structural features have been determined. The crystal structure determination was performed at a temperature of 150(2) K [2], which is typical for high-quality single crystal X-ray diffraction studies and ensures minimal thermal motion effects.

The molecular structure exhibits remarkable planarity, with a maximum deviation from the least-squares plane calculated for all non-hydrogen atoms of only 0.0418(6) Å [2]. This planarity is crucial for understanding the compound's packing behavior and intermolecular interactions. The small deviation indicates that the molecule is essentially flat, which facilitates efficient crystal packing and π-π stacking interactions.

The asymmetric unit contains half a molecule due to the presence of an inversion center [2]. This means that the complete molecule is generated by the crystallographic inversion operation, which is a common feature in centrosymmetric organic crystals. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under number 846637, providing access to complete structural details for researchers.

The crystal structure determination has been published with DOI: 10.1107/S0108270111030538, indicating peer-reviewed validation of the structural analysis [2]. The quality of the structure determination is evidenced by the precise determination of atomic positions and the low estimated standard deviations in bond lengths and angles.

Supramolecular Interactions

The supramolecular interactions in 2,5-dimethoxyterephthalic acid are particularly noteworthy due to their unusual nature compared to typical terephthalic acid derivatives. A remarkable feature of this compound is that the carboxyl group forms an unusual intramolecular hydrogen bond with the oxygen atom of the neighboring methoxy group [2]. This intramolecular hydrogen bonding represents a significant departure from the typical intermolecular hydrogen-bonded carboxylic acid dimer interactions commonly observed in carboxylic acid compounds.

This intramolecular hydrogen bonding has profound effects on the crystal packing and overall supramolecular architecture. In contrast to related compounds such as 2,5-diethoxyterephthalic acid, where typical intermolecular hydrogen-bonded carboxylic acid dimer interactions stabilize the packing structure [2], the 2,5-dimethoxyterephthalic acid adopts a different supramolecular strategy.

The formation of intramolecular hydrogen bonds between the carboxylic acid groups and methoxy substituents effectively reduces the availability of these groups for intermolecular hydrogen bonding. This results in a crystal packing that relies more heavily on weaker intermolecular forces such as van der Waals interactions, π-π stacking, and dipole-dipole interactions between aromatic rings.

The absence of strong intermolecular hydrogen bonding between carboxylic acid groups is compensated by other supramolecular interactions. The planar molecular geometry facilitates π-π stacking interactions between parallel aromatic rings, contributing to the stability of the crystal structure. Additionally, weak C-H···O hydrogen bonds may contribute to the overall packing stability, as commonly observed in organic crystals.

The unique supramolecular behavior of 2,5-dimethoxyterephthalic acid demonstrates how relatively small structural modifications (dimethoxy versus diethoxy substitution) can lead to dramatically different intermolecular interaction patterns [2]. This sensitivity to substitution pattern has important implications for crystal engineering and the design of materials with specific properties.

Electronic Configuration

2,5-Dimethoxyterephthalic acid exhibits distinctive electronic properties arising from its substituted benzene ring system. The compound features an aromatic benzene core with two carboxylic acid groups positioned at the 1,4-positions (para) and two methoxy groups at the 2,5-positions [1]. The electronic configuration is characterized by the delocalization of π-electrons across the benzene ring, with the methoxy groups acting as electron-donating substituents and the carboxylic acid groups as electron-withdrawing substituents [2].

The electronic structure demonstrates intramolecular charge transfer transitions from the electron-rich methoxy groups to the electron-poor carboxylate groups. This charge transfer characteristic is evidenced by the absorption spectra showing a distinct band at 332-355 nanometers, which corresponds to the intramolecular charge transfer transition [3]. The presence of methoxy substituents increases the electron density of the benzene ring through resonance donation, while the carboxylic acid groups decrease electron density through their inductive and resonance-withdrawing effects [2].

Computational studies using density functional theory have revealed that the methoxy groups enhance π-electron delocalization throughout the molecular framework, contributing to the compound's unique electronic properties . The electronic configuration facilitates coordination with metal centers through the carboxylate oxygen atoms, while the methoxy groups provide additional stabilization through their electron-donating effects [5].

Hydrogen Bonding Capabilities

2,5-Dimethoxyterephthalic acid demonstrates significant hydrogen bonding capabilities due to its multiple oxygen-containing functional groups. The carboxylic acid groups can participate in both intermolecular and intramolecular hydrogen bonding interactions [6] [7]. The compound forms strong hydrogen bonds through its carboxylic acid functionalities, creating centrosymmetric rings with graph set R₂²(8) patterns [6].

The hydrogen bonding network involves the carboxylic acid groups acting as both hydrogen bond donors and acceptors. The carbonyl oxygen atoms of the carboxylic acid groups serve as hydrogen bond acceptors, while the hydroxyl groups act as hydrogen bond donors [6]. Additionally, the methoxy groups can participate in weaker hydrogen bonding interactions through their oxygen atoms, which possess lone pairs of electrons capable of accepting hydrogen bonds [8].

Crystallographic studies have revealed that the hydrogen bonding patterns contribute significantly to the solid-state structure and stability of the compound. The intermolecular hydrogen bonds link molecules into extended chain structures, while intramolecular hydrogen bonds between hydroxyl groups and carbonyl oxygen atoms provide additional structural stability [6] [7].

Acid-Base Properties

pKa Values

The acid-base properties of 2,5-dimethoxyterephthalic acid are characterized by its diprotic nature, possessing two ionizable carboxylic acid groups. The predicted pKa value for the compound is 3.26 ± 0.10, indicating relatively strong acidity compared to simple carboxylic acids [9]. This acidic character is attributed to the electron-withdrawing effects of the aromatic ring system and the presence of two carboxylic acid groups, which stabilize the conjugate base through resonance delocalization [9].

The methoxy substituents exert a moderate electron-donating effect that partially counteracts the electron-withdrawing influence of the carboxylic acid groups. This results in pKa values that are slightly higher than those of unsubstituted terephthalic acid, reflecting the electron-donating nature of the methoxy groups [9]. The diprotic character means that the compound undergoes sequential deprotonation, with the first deprotonation typically occurring at a lower pH than the second [10].

The acid dissociation behavior follows the general pattern for dicarboxylic acids, where the first proton is more readily released than the second due to electrostatic repulsion between the negatively charged carboxylate group and the departing proton [10]. This property is crucial for the compound's coordination chemistry and its ability to form stable metal complexes [5].

Coordination Properties with Metal Ions

2,5-Dimethoxyterephthalic acid exhibits excellent coordination properties with various metal ions, serving as a multidentate ligand in metal-organic framework synthesis. The compound can coordinate to metal centers through multiple binding modes, including monodentate and bidentate coordination through the carboxylate oxygen atoms [5] [11]. The coordination behavior is influenced by the electronic properties of the metal center and the specific reaction conditions employed [12].

The compound forms stable complexes with transition metals including manganese, zinc, cobalt, and cadmium [2] [13] [14]. In manganese complexes, the coordination results in distinctive luminescent properties, with the metal center showing additional metal-centered red emission [2]. Zinc complexes demonstrate particularly stable coordination, with the metal centers adopting tetrahedral or octahedral geometries depending on the coordination environment [5].

The coordination geometry can vary from tetrahedral to super-dodecahedral, depending on the metal center and the presence of additional ligands [5]. The methoxy groups provide additional stabilization through weak coordination interactions, contributing to the overall stability of the metal-organic frameworks [5]. The compound's ability to form both monodentate and bidentate coordination modes allows for structural flexibility in framework formation [12].

Redox Properties

The redox properties of 2,5-dimethoxyterephthalic acid are influenced by the electronic structure of the substituted benzene ring system. The compound exhibits redox activity primarily through the aromatic system and the carboxylic acid functionalities [15]. The methoxy substituents affect the redox potential by increasing the electron density of the aromatic ring through their electron-donating properties [15].

Studies on related terephthalate-based compounds have demonstrated that substituent effects significantly influence redox potentials [15]. The methoxy groups increase the reduction potential compared to unsubstituted terephthalic acid, making the compound more susceptible to reduction [15]. This effect is attributed to the electron-donating nature of the methoxy groups, which destabilize the oxidized form and stabilize the reduced form [15].

The redox behavior is also influenced by the coordination environment when the compound is bound to metal centers. In metal-organic frameworks, the redox properties of the ligand can be modified by the electronic properties of the coordinated metal ions . The compound can participate in electron transfer processes, particularly in electrochemical applications such as sensors and electronic devices .

Thermal Stability

2,5-Dimethoxyterephthalic acid demonstrates excellent thermal stability, with decomposition temperatures exceeding 300°C [2]. The high thermal stability is attributed to the aromatic nature of the compound and the stability of the substituted benzene ring system [2] [16]. Metal-organic frameworks constructed with this ligand show similar thermal stability, with decomposition typically occurring between 300-400°C [2].

Thermogravimetric analysis reveals that the compound undergoes thermal decomposition through a series of steps, beginning with the loss of methoxy groups at elevated temperatures [17]. The decomposition mechanism involves β-hydrogen bond scission as the primary pathway, with the carboxylic acid groups remaining stable at moderate temperatures [17]. The thermal stability is enhanced when the compound is incorporated into metal-organic frameworks due to coordination stabilization [2].

The glass transition temperature of polymers derived from 2,5-dimethoxyterephthalic acid ranges from 6 to 74°C, depending on the co-monomer composition [16]. This relatively low glass transition temperature compared to terephthalic acid-based polymers is attributed to the bulky methoxy substituents, which reduce chain packing efficiency [16]. The thermal properties make the compound suitable for applications requiring moderate thermal stability [16].

Photochemical Properties

The photochemical properties of 2,5-dimethoxyterephthalic acid are characterized by distinctive absorption and emission characteristics. The compound exhibits strong blue emission at 410 nanometers when excited at 370 nanometers [2]. This luminescent behavior is attributed to the electronic structure of the substituted aromatic system and the presence of electron-donating methoxy groups [2].

The absorption spectrum shows characteristic bands in the ultraviolet region, with the intramolecular charge transfer transition occurring at 332-355 nanometers [3]. The photophysical properties are influenced by the electronic interactions between the methoxy donor groups and the carboxylate acceptor groups [3]. The compound demonstrates efficient blue emission in both solution and solid-state forms [3].

When incorporated into metal-organic frameworks, the photochemical properties can be modified by the coordinated metal centers [2] [18]. Cobalt coordination results in emission quenching, while zinc and magnesium coordination preserves the blue emission characteristics [2]. The compound can participate in excited-state intramolecular proton transfer processes when appropriate hydrogen bonding networks are present [18].

The photostability of the compound is generally good under normal illumination conditions, making it suitable for luminescent applications [2]. The emission properties can be tuned through coordination with different metal centers or by incorporating the compound into various host matrices [2] [18]. These photochemical properties make 2,5-dimethoxyterephthalic acid valuable for applications in luminescent sensors, light-emitting devices, and optical materials [2] [18].

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₆ [1]
Molecular Weight226.18 g/mol [1]
pKa (predicted)3.26 ± 0.10 [9]
UV Absorption332-355 nm [3]
Emission Maximum410 nm [2]
Excitation Maximum370 nm [2]
Thermal Stability>300°C [2]
Density (predicted)1.391 ± 0.06 g/cm³ [9]
Boiling Point (predicted)434.1 ± 45.0°C [9]

XLogP3

0.9

Wikipedia

2,5-Dimethoxyterephthalic acid

Dates

Last modified: 08-16-2023

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